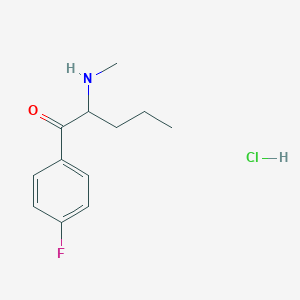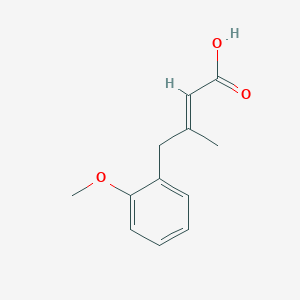
4-(2-Methoxyphenyl)-3-methylbut-2-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and methyl vinyl ketone.
Aldol Condensation: The initial step involves an aldol condensation reaction between 2-methoxybenzaldehyde and methyl vinyl ketone in the presence of a base such as sodium hydroxide. This results in the formation of an intermediate β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Oxidation: The α,β-unsaturated ketone is then oxidized using an oxidizing agent such as potassium permanganate to yield 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated moiety to saturated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated butanoic acid derivatives.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the α,β-unsaturated moiety play crucial roles in its reactivity and biological activity. The compound may act as an electrophile, reacting with nucleophiles in biological systems, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyphenylacetic acid
- 4-allyl-2-methoxyphenol
- 4-Hydroxybenzoic acid
- 3-Hydroxybenzoic acid
Uniqueness
4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid is unique due to its specific structural features, including the methoxy group on the phenyl ring and the α,β-unsaturated butenoic acid moiety. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(E)-4-(2-methoxyphenyl)-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)/b9-8+ |
Clé InChI |
DXFINYUXSFQEHS-CMDGGOBGSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/CC1=CC=CC=C1OC |
SMILES canonique |
CC(=CC(=O)O)CC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


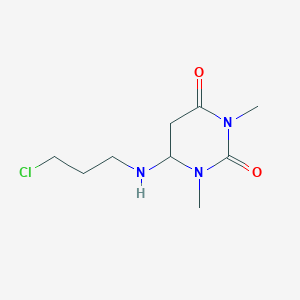
![(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one](/img/structure/B12354826.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)
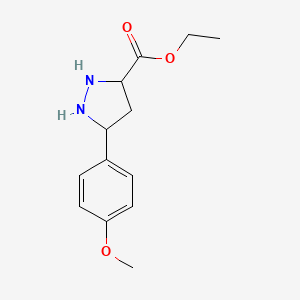
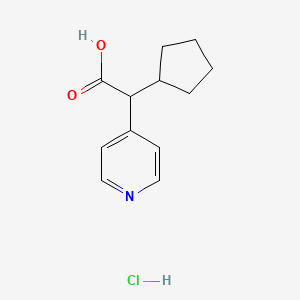
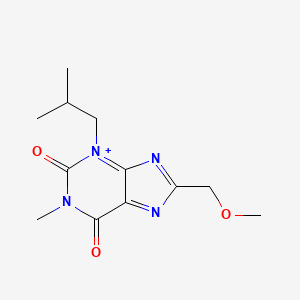
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B12354871.png)

![19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-](/img/structure/B12354878.png)

![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B12354888.png)
![(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B12354897.png)
